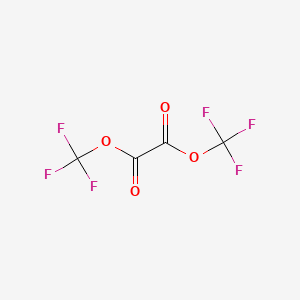
3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one: is an organic compound with the molecular formula C₁₀H₁₆O. It is a derivative of cyclohexenone and is characterized by the presence of three methyl groups and a prop-1-en-2-yl group attached to the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isophorone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through distillation and crystallization techniques to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of complex molecules and is utilized in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions and metabolic pathways. It helps in understanding the mechanisms of enzyme action and the role of specific functional groups in biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties. It is used in the design and synthesis of new drug candidates with potential therapeutic benefits.
Industry: In industrial applications, this compound is used as a precursor for the production of fragrances, flavors, and other fine chemicals. Its unique structure and reactivity make it valuable in the formulation of various consumer products.
Wirkmechanismus
The mechanism of action of 3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors, modulating signaling pathways and exerting physiological effects.
Vergleich Mit ähnlichen Verbindungen
Isophorone: A structurally related compound with similar reactivity and applications.
3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol: Another derivative of cyclohexenone with comparable chemical properties.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: A compound with a similar isopropenyl group attached to a different ring system.
Uniqueness: 3,5,5-Trimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one is unique due to its specific arrangement of methyl and prop-1-en-2-yl groups on the cyclohexene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
13955-51-6 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3,5,5-trimethyl-6-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-8(2)11-10(13)6-9(3)7-12(11,4)5/h6,11H,1,7H2,2-5H3 |
InChI-Schlüssel |
ALVWDYQHDCENFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(C(C1)(C)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
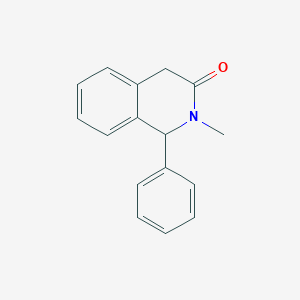
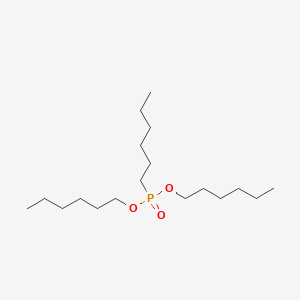
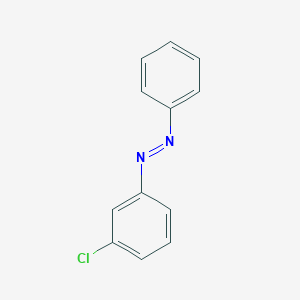
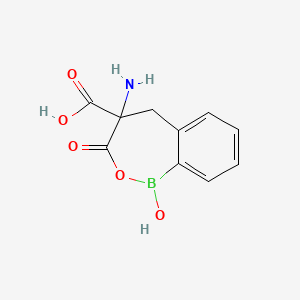

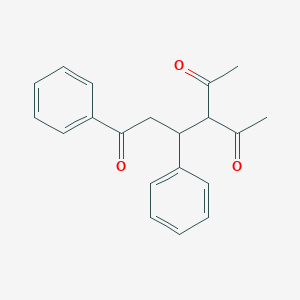


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)

